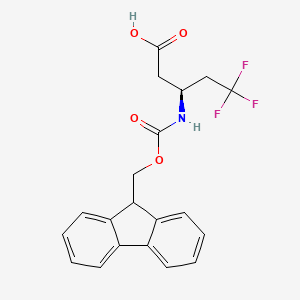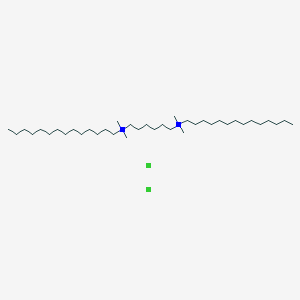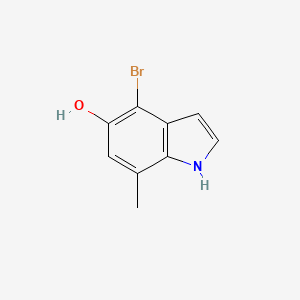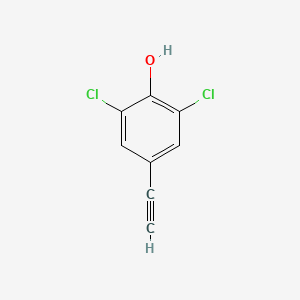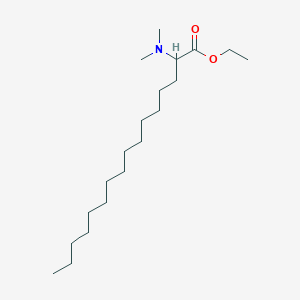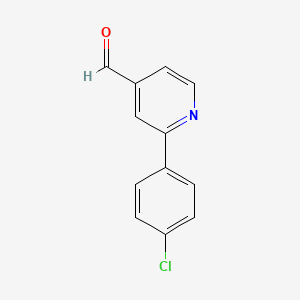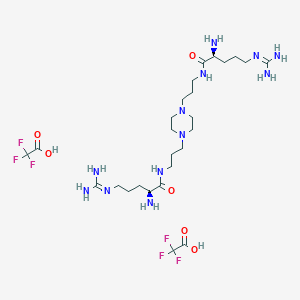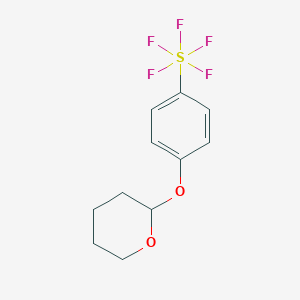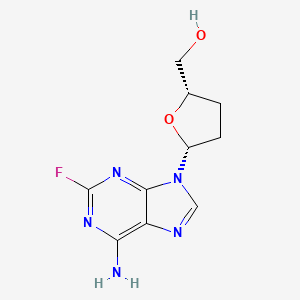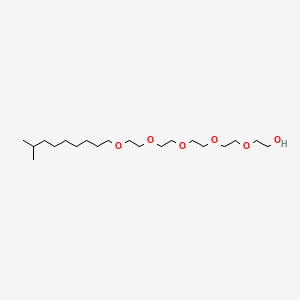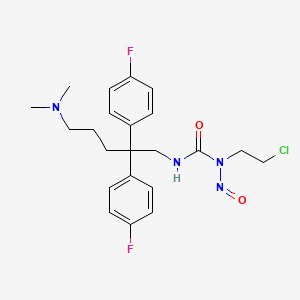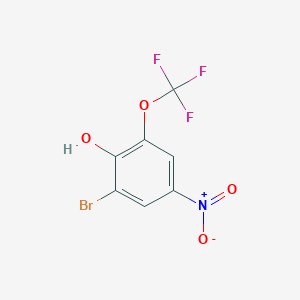
2-Bromo-4-nitro-6-(trifluoromethoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-nitro-6-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H3BrF3NO4 This compound is characterized by the presence of bromine, nitro, and trifluoromethoxy groups attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-nitro-6-(trifluoromethoxy)phenol typically involves multiple steps, starting from commercially available precursors. One common method includes:
Bromination: The addition of a bromine atom to the nitrated phenol using bromine or a bromine source like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-nitro-6-(trifluoromethoxy)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenol group can be oxidized to a quinone derivative using oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: 2-Amino-4-nitro-6-(trifluoromethoxy)phenol.
Oxidation: Quinone derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-4-nitro-6-(trifluoromethoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-nitro-6-(trifluoromethoxy)phenol depends on its application. For instance, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the nitro and trifluoromethoxy groups can enhance its binding affinity and specificity towards molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-nitrophenol: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
4-Nitro-6-(trifluoromethoxy)phenol:
2-Bromo-6-(trifluoromethoxy)phenol: Lacks the nitro group, influencing its chemical behavior and uses.
Uniqueness
2-Bromo-4-nitro-6-(trifluoromethoxy)phenol is unique due to the combination of bromine, nitro, and trifluoromethoxy groups on the phenol ring. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C7H3BrF3NO4 |
|---|---|
Peso molecular |
302.00 g/mol |
Nombre IUPAC |
2-bromo-4-nitro-6-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H3BrF3NO4/c8-4-1-3(12(14)15)2-5(6(4)13)16-7(9,10)11/h1-2,13H |
Clave InChI |
ZQHUMRDXFMJFTP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1OC(F)(F)F)O)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


